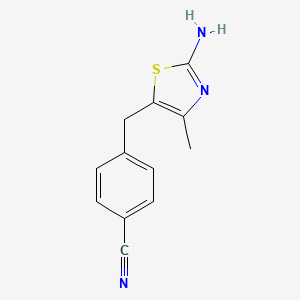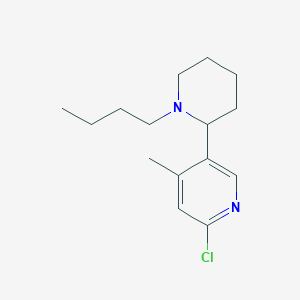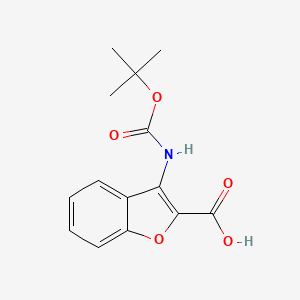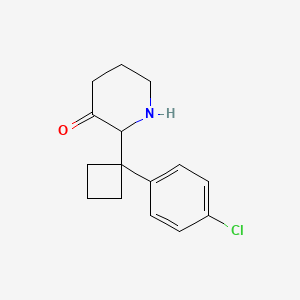
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring and an ethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Phenyl Ring: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might target the phenyl ring or the acetic acid moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid could have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, altering their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid: Lacks the ethyl substitution on the phenyl ring.
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid: Has a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)13(14(16)17)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
Clé InChI |
SMKPOOKSKDOPST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11814400.png)







![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)

![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)



